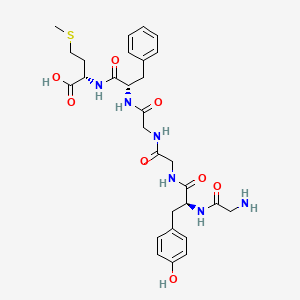
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine
Descripción general
Descripción
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is a compound with the molecular formula C29H38N6O8S . It is a peptide composed of the amino acids glycine, tyrosine, phenylalanine, and methionine .
Molecular Structure Analysis
The molecular structure of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is complex, containing a total of 76 bonds; 41 non-H bonds, 17 multiple bonds, 16 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 4 secondary amides (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine has a molecular weight of 630.712 Da . It appears as a white powder . The compound has a density of 1.324±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- Synthesis and Biological Characteristics : Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine has been synthesized and studied for its pharmacological properties. The research includes the synthesis and purification of this peptide, which has shown potent receptor-mediated opiate agonist activity, similar to constituents of enkephalin isolated from porcine brain (Bower, Guest, & Morgan, 1976).
Peptide Stability and Modification
- Stability in Biological Environments : The stability of this peptide and its analogs, especially in relation to resistance towards enzymic degradation, has been a focal point of research. Studies have investigated the effects of incorporating unnatural amino acids to enhance stability and biological activity (Fauchère & Schiller, 1981).
Conformational Analysis
- Structural Analysis : The low-energy conformations of this peptide and its implications in molecular interactions have been studied. Such research provides insights into the peptide's potential binding mechanisms and interactions with biological receptors (Isogai, Némethy, & Scheraga, 1977).
Biological and Chemical Interactions
- Nuclear Magnetic Resonance Studies : Advanced techniques like nuclear magnetic resonance have been utilized to study the conformational dynamics of this peptide, enhancing understanding of its biological interactions and properties (Bleich, Cutnell, Day, Freer, Glasel, & McKelvy, 1976).
Enzyme Interaction Studies
- Peptide and Enzyme Interactions : Investigations into how this peptide interacts with various enzymes, including its cleavage and modification, have been a subject of research. This is crucial for understanding its metabolism and potential therapeutic applications (Dekker, Taylor, & Fruton, 1949).
Genetic and Metabolic Studies
- Genetic and Metabolic Implications : Studies have also explored the genetic and metabolic roles of components of this peptide, such as glycine N-methyltransferase activity and its effects on metabolism (Augoustides-Savvopoulou et al., 2003).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N6O8S/c1-44-12-11-21(29(42)43)35-28(41)23(13-18-5-3-2-4-6-18)34-26(39)17-31-25(38)16-32-27(40)22(33-24(37)15-30)14-19-7-9-20(36)10-8-19/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,38)(H,32,40)(H,33,37)(H,34,39)(H,35,41)(H,42,43)/t21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJSFJKKBHJAB-VABKMULXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00823392 | |
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
CAS RN |
70013-23-9 | |
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



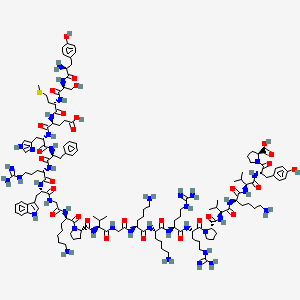
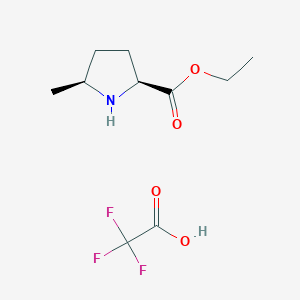

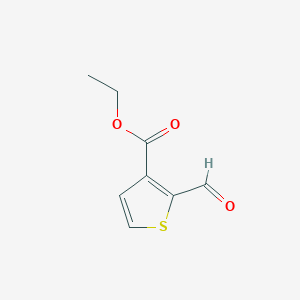
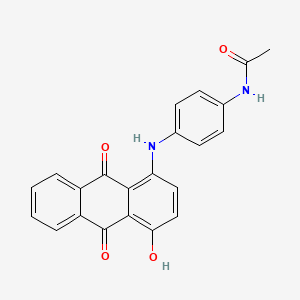
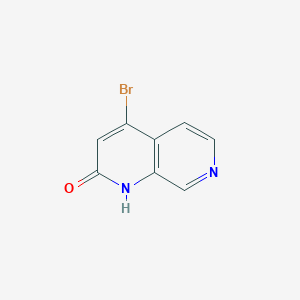

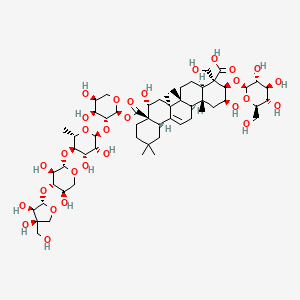
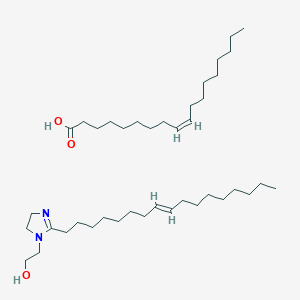
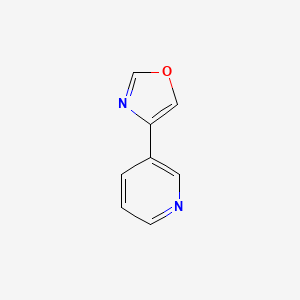

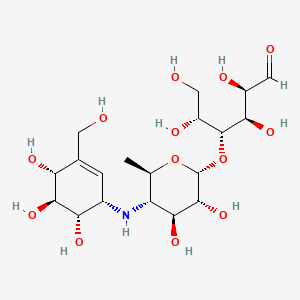
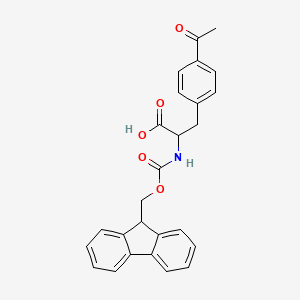
![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)